Ethylamine, N-((trimethylsilyl)methyl)- Ethylamine, N-((trimethylsilyl)methyl)-
Brand Name: Vulcanchem
CAS No.: 13014-85-2
VCID: VC14082118
InChI: InChI=1S/C6H17NSi/c1-5-7-6-8(2,3)4/h7H,5-6H2,1-4H3
SMILES:
Molecular Formula: C6H17NSi
Molecular Weight: 131.29 g/mol

Ethylamine, N-((trimethylsilyl)methyl)-

CAS No.: 13014-85-2

Cat. No.: VC14082118

Molecular Formula: C6H17NSi

Molecular Weight: 131.29 g/mol

* For research use only. Not for human or veterinary use.

Ethylamine, N-((trimethylsilyl)methyl)- - 13014-85-2

Specification

CAS No. 13014-85-2
Molecular Formula C6H17NSi
Molecular Weight 131.29 g/mol
IUPAC Name N-(trimethylsilylmethyl)ethanamine
Standard InChI InChI=1S/C6H17NSi/c1-5-7-6-8(2,3)4/h7H,5-6H2,1-4H3
Standard InChI Key JPPNPJJKGOYLBH-UHFFFAOYSA-N
Canonical SMILES CCNC[Si](C)(C)C

Introduction

Synthesis and Preparation

Synthetic Methodology

The synthesis of ethylamine, N-((trimethylsilyl)methyl)-, typically involves the reaction of ethylamine (C2H5NH2\text{C}_2\text{H}_5\text{NH}_2) with trimethylsilyl chloride (ClSi(CH3)3\text{ClSi(CH}_3\text{)}_3) in the presence of a base such as triethylamine. This nucleophilic substitution reaction proceeds via the displacement of chloride by the amine, yielding the silylated product:

C2H5NH2+ClSi(CH3)3BaseC2H5NHCH2Si(CH3)3+HCl\text{C}_2\text{H}_5\text{NH}_2 + \text{ClSi(CH}_3\text{)}_3 \xrightarrow{\text{Base}} \text{C}_2\text{H}_5\text{NHCH}_2\text{Si(CH}_3\text{)}_3 + \text{HCl}

Structural and Molecular Characteristics

Molecular Geometry

The compound’s structure comprises a central nitrogen atom bonded to an ethyl group (C2H5-\text{C}_2\text{H}_5) and a trimethylsilylmethyl group (CH2Si(CH3)3-\text{CH}_2\text{Si(CH}_3\text{)}_3). The silicon atom adopts a tetrahedral geometry, with bond angles approximating 109.5°, consistent with sp3sp^3 hybridization. The TMS group’s electron-donating effects stabilize the amine moiety, reducing its basicity compared to unmodified ethylamine .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H17NSi\text{C}_6\text{H}_{17}\text{NSi}
Molecular Weight131.29 g/mol
Boiling PointNot reported
DensityNot reported
SolubilityLikely soluble in organic solventsInferred

Applications in Synthetic Chemistry

Role in Organometallic Synthesis

The TMS group’s ability to act as a protecting or directing group makes this compound valuable in multi-step syntheses. For example, it may facilitate the preparation of silicon-containing polymers or serve as a ligand precursor in transition metal catalysis.

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